N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2108457-99-2
VCID: VC2893171
InChI: InChI=1S/C15H21N3O.2ClH/c19-15(18-8-11-3-4-11)13-5-6-14(17-10-13)12-2-1-7-16-9-12;;/h5-6,10-12,16H,1-4,7-9H2,(H,18,19);2*1H
SMILES: C1CC(CNC1)C2=NC=C(C=C2)C(=O)NCC3CC3.Cl.Cl
Molecular Formula: C15H23Cl2N3O
Molecular Weight: 332.3 g/mol

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride

CAS No.: 2108457-99-2

Cat. No.: VC2893171

Molecular Formula: C15H23Cl2N3O

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride - 2108457-99-2

Specification

CAS No. 2108457-99-2
Molecular Formula C15H23Cl2N3O
Molecular Weight 332.3 g/mol
IUPAC Name N-(cyclopropylmethyl)-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Standard InChI InChI=1S/C15H21N3O.2ClH/c19-15(18-8-11-3-4-11)13-5-6-14(17-10-13)12-2-1-7-16-9-12;;/h5-6,10-12,16H,1-4,7-9H2,(H,18,19);2*1H
Standard InChI Key WQWGKCWOBUSJKR-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NC=C(C=C2)C(=O)NCC3CC3.Cl.Cl
Canonical SMILES C1CC(CNC1)C2=NC=C(C=C2)C(=O)NCC3CC3.Cl.Cl

Introduction

Chemical Identity and Basic Properties

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is identified by several key parameters that define its chemical identity. The compound belongs to the class of heterocyclic compounds and is characterized by multiple ring structures that include both piperidine and pyridine components.

Chemical Identification Data

Table 1: Basic Chemical Identification Data

ParameterValue
CAS Number2108457-99-2
Molecular FormulaC15H23Cl2N3O
Molecular Weight332.3 g/mol
IUPAC NameN-(cyclopropylmethyl)-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Alternative CAS Number1858255-43-2
Parent Compound CID110082200 (PubChem)

The compound has been registered in various chemical databases with creation dates going back to 2016, indicating its relevance in chemical research for several years . The dihydrochloride salt form enhances its solubility and stability characteristics compared to the free base form, making it more suitable for various research applications.

Structural Features

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride's structure consists of several key components:

  • A nicotinamide core (pyridine-3-carboxamide)

  • A piperidine ring at the 6-position of the pyridine

  • A cyclopropylmethyl group attached to the amide nitrogen

  • Two hydrochloride moieties forming the salt

This unique structural arrangement contributes to the compound's chemical behavior and potential biological activities. The compound features multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the amide group can function as both a hydrogen bond donor and acceptor .

Physical and Chemical Properties

The physical and chemical properties of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride provide insights into its behavior in various environments and its potential interactions with biological systems.

Physical Properties

Table 2: Physical Properties

PropertyValueReference
Physical StateSolid
AppearanceCrystalline powder
SolubilityWater-soluble (enhanced by dihydrochloride salt formation)
Storage RecommendationStore in a well-ventilated place, keep container tightly closed

Computed Chemical Properties

Table 3: Computed Chemical Properties from PubChem

PropertyValue
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass331.1218178 Da
Topological Polar Surface Area54 Ų
Heavy Atom Count21
Complexity317
Undefined Atom Stereocenter Count1

These computed properties highlight the compound's potential for interactions with biological targets. The hydrogen bond donor and acceptor sites suggest ability to form multiple interactions with receptor proteins, while the rotatable bond count indicates a degree of conformational flexibility .

Synthesis and Preparation Methods

The synthesis of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride typically involves a multi-step process, with specific reaction conditions that influence the yield and purity of the final product.

Synthetic Pathways

The general synthesis pathway for N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride involves the reaction of cyclopropylmethyl amines with nicotinic acid derivatives. This process typically requires control of specific conditions, including temperature, solvents, and catalysts to optimize yield and purity.

A representative synthesis route may involve:

  • Preparation of a suitable nicotinic acid derivative

  • Activation of the carboxylic acid group

  • Coupling with cyclopropylmethylamine

  • Introduction of the piperidine moiety at the 6-position

  • Salt formation with hydrochloric acid

Purification and Salt Formation

The dihydrochloride salt is typically formed by dissolving the free base in a suitable solvent mixture (such as dichloromethane-methanol) and adding hydrochloric acid (often as a solution in ether). The mixture is then evaporated and dried under vacuum to obtain the purified dihydrochloride salt .

Similar compounds have been purified using the following general procedure:

  • Dissolving the free base in a suitable solvent

  • Adding a specific amount of HCl in ether

  • Evaporating the solvent

  • Drying the resulting salt under vacuum

Analytical Characterization

The identity and purity of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride can be confirmed through various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

  • High-Performance Liquid Chromatography (HPLC)

  • Infrared spectroscopy

  • Elemental analysis

These methods provide comprehensive characterization of the compound's structure and purity profile, essential for research applications .

Precautionary MeasureDescription
Personal Protective EquipmentWear protective gloves, protective clothing, eye protection, face protection
Exposure ControlAvoid breathing dust/fume/gas/mist/vapors/spray
HygieneWash skin thoroughly after handling
VentilationUse only outdoors or in a well-ventilated area
First Aid - Skin ContactWash with plenty of soap and water
First Aid - Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
First Aid - InhalationRemove to fresh air and keep at rest in a position comfortable for breathing
StorageStore in a well-ventilated place. Keep container tightly closed. Store locked up
DisposalDispose of contents/container to an approved waste disposal plant

These safety precautions are essential for the responsible handling of the compound in research settings .

Structural Analogues and Related Compounds

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride belongs to a broader family of compounds with structural similarities that may exhibit related properties.

Closely Related Analogues

Table 5: Structural Analogues of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride

CompoundCAS NumberStructural Difference
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride2108724-24-7N-Methyl group instead of N-Cyclopropylmethyl
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride1858256-32-2Piperidine substitution at 4-position instead of 3-position
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid cyclopropylmethyl-amide110082200Parent compound (free base)

These structural analogues often share similar synthetic pathways and may exhibit comparable physicochemical properties, though potentially different biological activities depending on the specific structural modifications .

Broader Chemical Class Context

The compound belongs to several important chemical classes:

  • Nicotinamide derivatives

  • Piperidine-containing compounds

  • Cyclopropylmethyl amides

  • Heterocyclic compounds

These classes of compounds have demonstrated various biological activities, including potential applications in medicinal chemistry as enzyme inhibitors, receptor modulators, or other pharmacologically active agents .

Spectroscopic and Analytical Data

Understanding the spectroscopic profile of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is essential for its identification and characterization in research settings.

Spectroscopic Identifiers

Table 6: Spectroscopic and Computational Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C15H21N3O.2ClH/c19-15(18-8-11-3-4-11)13-5-6-14(17-10-13)12-2-1-7-16-9-12;;/h5-6,10-12,16H,1-4,7-9H2,(H,18,19);2*1H
Standard InChIKeyWQWGKCWOBUSJKR-UHFFFAOYSA-N
Canonical SMILESC1CC(CNC1)C2=NC=C(C=C2)C(=O)NCC3CC3.Cl.Cl

These computational identifiers provide standardized representations of the compound's structure, facilitating database searches and computational analyses .

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